molecular formula C25H17ClN6O2S B11072058 7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile

7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile

Cat. No.: B11072058
M. Wt: 501.0 g/mol
InChI Key: MPQKXOIDZRGYSO-UHFFFAOYSA-N
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Description

7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like xylene and bases to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which also exhibit a wide range of biological activities . Compared to these compounds, 7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is unique due to its spiro structure, which can impart different chemical and biological properties. Other similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C25H17ClN6O2S

Molecular Weight

501.0 g/mol

IUPAC Name

7-amino-2-[(2-chlorophenyl)methylsulfanyl]-2',4-dioxo-1'-prop-2-ynylspiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile

InChI

InChI=1S/C25H17ClN6O2S/c1-2-11-32-18-10-6-4-8-15(18)25(23(32)34)16(12-27)20(28)29-21-19(25)22(33)31-24(30-21)35-13-14-7-3-5-9-17(14)26/h1,3-10H,11,13,28H2,(H2,29,30,31,33)

InChI Key

MPQKXOIDZRGYSO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC=CC=C5Cl)N)C#N

Origin of Product

United States

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